2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a methanesulfonylpiperazine moiety, which is often associated with enhanced biological activity.
Preparation Methods
The synthesis of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the methanesulfonyl group: This step involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Cyclization to form the pyridazinone core: This can be done by reacting the intermediate with hydrazine derivatives and subsequent cyclization under acidic or basic conditions
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, inflammation, and cancer
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its pharmacological effects. The methanesulfonylpiperazine moiety plays a crucial role in enhancing its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can be compared with other similar compounds such as:
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol: This compound features a similar methanesulfonylpiperazine moiety but lacks the pyridazinone core.
2-(4-Methanesulfonylpiperazin-1-yl)-1,3-benzothiazole: This compound has a benzothiazole core instead of the pyridazinone core.
2-(4-Methanesulfonylpiperazin-1-yl)-4-(propan-2-yl)-1,3-benzothiazole: Another benzothiazole derivative with additional substituents.
The uniqueness of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE lies in its combination of the methanesulfonylpiperazine moiety with the pyridazinone core, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C16H24N4O4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H24N4O4S/c1-25(23,24)19-9-7-18(8-10-19)16(22)12-20-15(21)11-13-5-3-2-4-6-14(13)17-20/h11H,2-10,12H2,1H3 |
InChI Key |
HMGIAEWVGBFMBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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